

# Spectroscopic Profile of Hydrazine Monohydrobromide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Hydrazine monohydrobromide

Cat. No.: B077438

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Hydrazine Monohydrobromide** ( $\text{H}_5\text{BrN}_2$ ), a compound of interest in various chemical syntheses. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.

## Spectroscopic Data Summary

The following tables provide a structured summary of the available spectroscopic data for **Hydrazine Monohydrobromide**. Due to the limited availability of public data for this specific salt, the information presented is based on typical spectroscopic behavior of similar hydrazine salts and general principles of spectroscopy.

### Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: Specific experimental NMR data for **Hydrazine monohydrobromide** is not readily available in public databases. The expected chemical shifts are predicted based on the structure and data from related hydrazine compounds. The protons are expected to be highly deshielded due to the electronegativity of the nitrogen atoms and the presence of the hydrobromide salt.

Nucleus	Solvent	Expected Chemical Shift (ppm)	Multiplicity
$^1\text{H}$	DMSO- $\text{d}_6$	~7.0 - 9.0	Singlet (broad)
$^{13}\text{C}$	DMSO- $\text{d}_6$	Not Applicable	-

## Table 2: Infrared (IR) Spectroscopy Data

Note: The following IR absorption bands are characteristic of hydrazinium salts. The exact peak positions for **Hydrazine monohydrobromide** may vary slightly.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching vibrations ( $\nu_{\text{n-h}}$ ) of the hydrazinium ion ( $\text{NH}_2\text{NH}_3^+$ )
1600 - 1500	Medium	N-H bending vibrations ( $\delta_{\text{n-h}}$ )
1100 - 1000	Medium	N-N stretching vibration ( $\nu_{\text{n-n}}$ )

## Table 3: Mass Spectrometry (MS) Data

Note: As an inorganic salt, **Hydrazine monohydrobromide** is not typically analyzed by conventional electron ionization mass spectrometry. The expected  $m/z$  values would correspond to the hydrazine cation and its fragments.

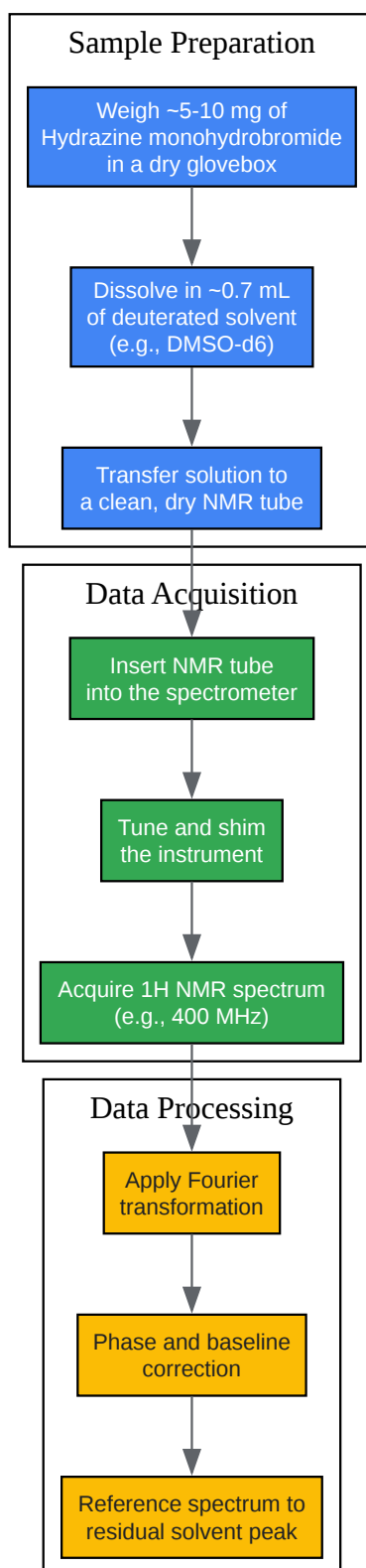
$m/z$	Relative Intensity	Assignment
33	Major	$[\text{N}_2\text{H}_5]^+$
32	Minor	$[\text{N}_2\text{H}_4]^+$
31	Minor	$[\text{N}_2\text{H}_3]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of hygroscopic solid samples.

## NMR Spectroscopy

A standard protocol for obtaining a  $^1\text{H}$  NMR spectrum of a hygroscopic solid like **Hydrazine monohydrobromide** is as follows:

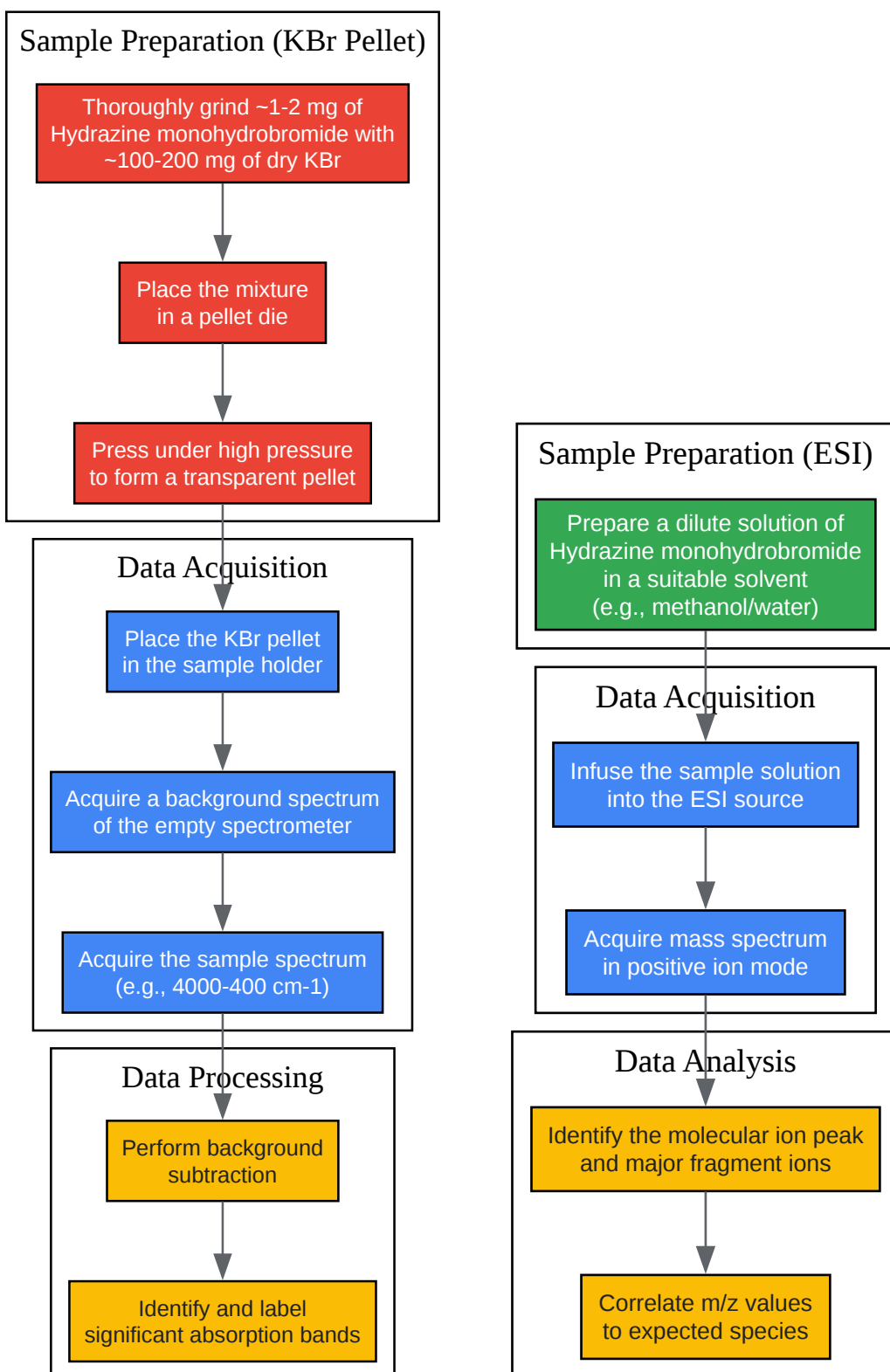


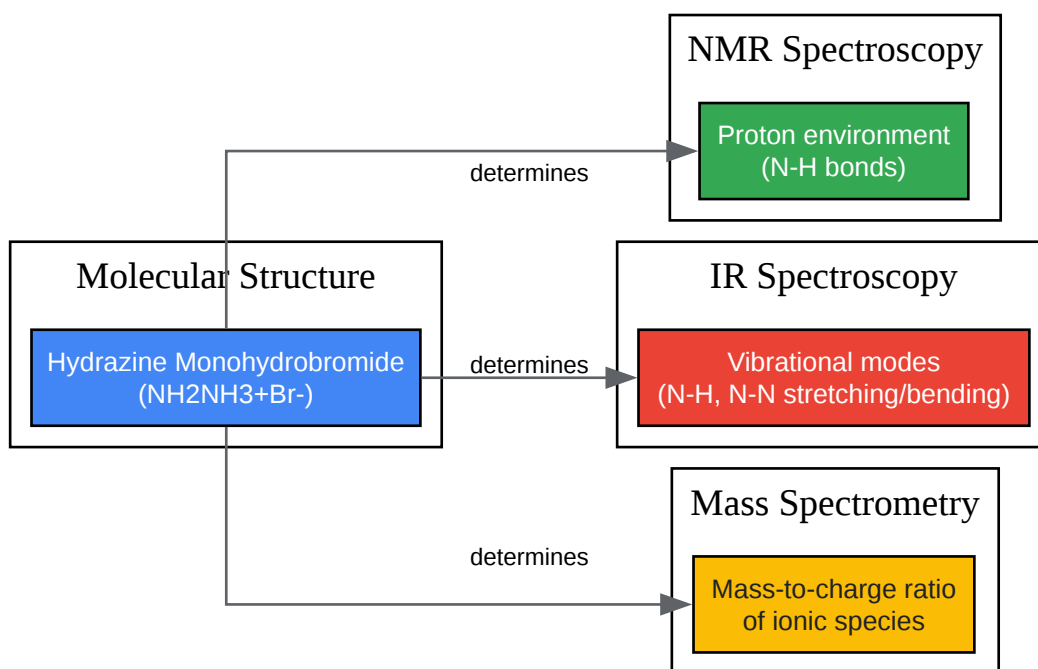
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### *NMR Experimental Workflow*

## Infrared (IR) Spectroscopy

Due to the hygroscopic nature of **Hydrazine monohydrobromide**, the Potassium Bromide (KBr) pellet method is recommended for obtaining a high-quality IR spectrum.





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)